

Hazards of Methyl 3-formylbenzoate: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Methyl 3-formylbenzoate

Cat. No.: B109038

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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for a technical audience and is not a substitute for a formal safety data sheet (SDS) or a comprehensive risk assessment. Always consult the official SDS and follow all institutional and regulatory safety protocols when handling any chemical.

Executive Summary

Methyl 3-formylbenzoate is a valuable building block in organic synthesis, frequently utilized in the preparation of bioactive compounds. However, its utility is accompanied by several health hazards that necessitate careful handling and the implementation of appropriate safety measures. This guide provides an in-depth overview of the known hazards associated with **Methyl 3-formylbenzoate**, based on its Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. Due to the limited availability of public, peer-reviewed toxicological studies specific to this compound, this guide also outlines the standardized experimental protocols that are typically used to determine such hazard classifications.

Chemical Identification and Physical Properties

Identifier	Value
IUPAC Name	methyl 3-formylbenzoate
Synonyms	3-Carbomethoxybenzaldehyde, Methyl m-formylbenzoate
CAS Number	52178-50-4
Molecular Formula	C ₉ H ₈ O ₃
Molecular Weight	164.16 g/mol
Appearance	Solid
Melting Point	48-52 °C

GHS Hazard Classification and Statements

Methyl 3-formylbenzoate has been classified under the GHS with the following hazards. The signal word for this chemical is Warning.

Hazard Class	Hazard Category	Hazard Statement
Acute toxicity, Oral	Category 4	H302: Harmful if swallowed
Skin corrosion/irritation	Category 2	H315: Causes skin irritation
Serious eye damage/eye irritation	Category 2	H319: Causes serious eye irritation
Specific target organ toxicity, single exposure; Respiratory tract irritation	Category 3	H335: May cause respiratory irritation

Note: The GHS classification is based on notifications to the ECHA C&L Inventory. The percentage of notifiers reporting each hazard varies.

GHS Pictogram:

 Exclamation Mark Pictogram

Toxicological Hazards

While specific quantitative toxicological data such as LD50 (median lethal dose) for **Methyl 3-formylbenzoate** are not readily available in the public domain, the GHS classification implies the following toxicological endpoints.

Acute Oral Toxicity

The classification "Acute Toxicity, Oral, Category 4 (H302: Harmful if swallowed)" indicates that ingestion of **Methyl 3-formylbenzoate** can cause adverse health effects.

Skin Irritation

Designated as "Skin Irritation, Category 2 (H315: Causes skin irritation)," direct contact with the skin is expected to cause inflammation and irritation.

Eye Irritation

Classified as "Serious Eye Irritation, Category 2 (H319: Causes serious eye irritation)," this compound can cause significant and potentially painful irritation upon contact with the eyes.

Respiratory Irritation

The classification "Specific target organ toxicity — Single exposure (Respiratory tract irritation), Category 3 (H335: May cause respiratory irritation)" suggests that inhalation of dust or vapors may lead to irritation of the respiratory system.

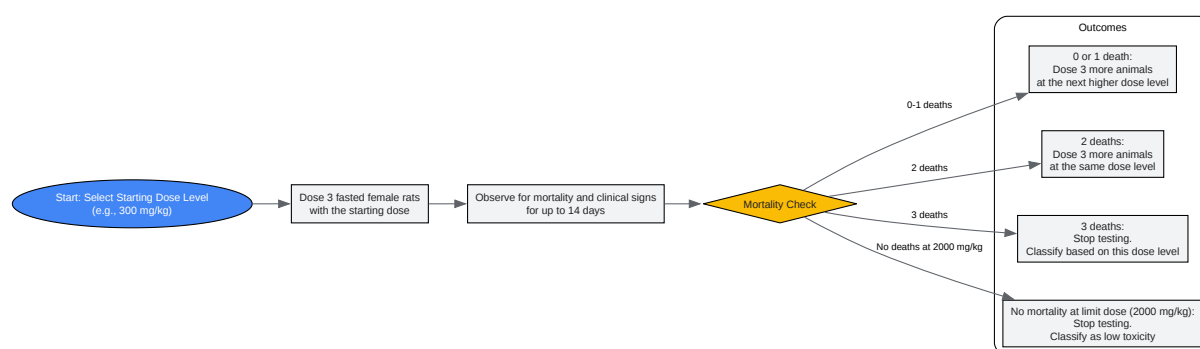
Standardized Experimental Protocols for Hazard Assessment

The following sections describe the general methodologies based on OECD (Organisation for Economic Co-operation and Development) guidelines for testing chemicals to determine the hazard classifications relevant to **Methyl 3-formylbenzoate**. It is important to note that these are standardized protocols and do not represent the results of studies conducted specifically on **Methyl 3-formylbenzoate**, as such detailed studies are not publicly available.

Protocol for Acute Oral Toxicity (Based on OECD Guideline 423)

This method, known as the Acute Toxic Class Method, is a stepwise procedure to estimate the acute oral toxicity of a substance.

Experimental Workflow:



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Caption: Workflow for Acute Oral Toxicity Testing (OECD 423).

Methodology:

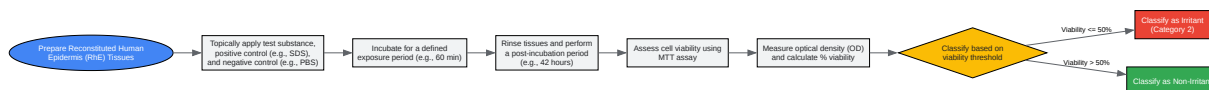
- Animals: Healthy, young adult female rats are typically used.

- **Housing:** Animals are housed in controlled conditions with a 12-hour light/dark cycle and access to food and water (except during pre-dosing fasting).
- **Dosing:** A single dose of the test substance is administered by oral gavage. The volume is typically kept constant across different dose groups.
- **Observation:** Animals are observed for mortality, body weight changes, and clinical signs of toxicity for at least 14 days.
- **Necropsy:** A gross necropsy is performed on all animals at the end of the study.

Protocol for In Vitro Skin Irritation (Based on OECD Guideline 439)

This in vitro method uses a reconstituted human epidermis (RhE) model to assess the potential for skin irritation.

Experimental Workflow:



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Caption: Workflow for In Vitro Skin Irritation Testing (OECD 439).

Methodology:

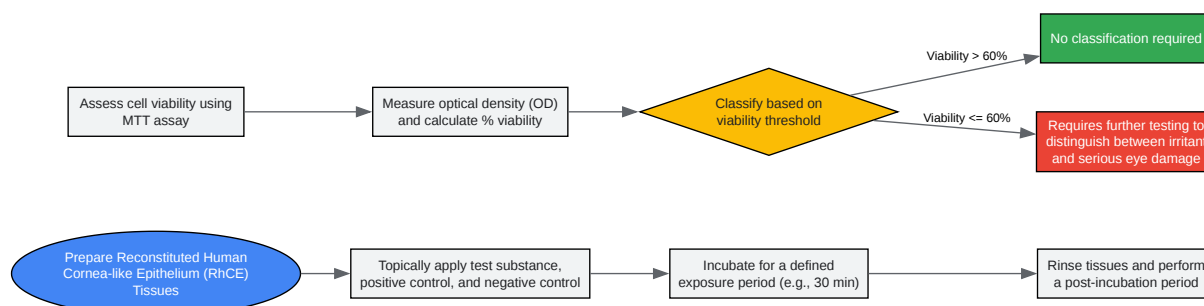
- **Test System:** A commercially available reconstituted human epidermis model is used.
- **Procedure:** The test chemical is applied topically to the tissue surface for a set exposure time.

- **Viability Assessment:** After exposure and a post-incubation period, cell viability is determined using a colorimetric assay (e.g., MTT assay), which measures mitochondrial activity.
- **Classification:** A chemical is classified as an irritant if the tissue viability is reduced below a certain threshold (typically $\leq 50\%$) compared to the negative control.

Protocol for In Vitro Eye Irritation (Based on OECD Guideline 492)

This in vitro test uses a reconstructed human cornea-like epithelium (RhCE) model to identify chemicals that are not classified as eye irritants.

Experimental Workflow:



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Caption: Workflow for In Vitro Eye Irritation Testing (OECD 492).

Methodology:

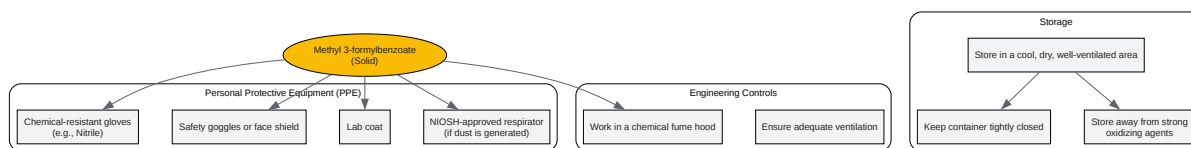
- **Test System:** A three-dimensional human cornea-like epithelial model is utilized.
- **Procedure:** The test material is applied to the epithelial surface for a short duration.

- **Viability Assessment:** Cell viability is measured using the MTT assay after a post-exposure incubation period.
- **Classification:** If the mean tissue viability is greater than 60%, the chemical is considered not to require classification for eye irritation or serious eye damage. If viability is $\leq 60\%$, further testing is needed to determine the specific category of irritation.

Handling and Storage Recommendations

Given the identified hazards, the following handling and storage procedures are recommended to minimize risk.

Logical Relationship for Safe Handling:



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Caption: Recommended Safe Handling and Storage Practices.

Conclusion

Methyl 3-formylbenzoate is a chemical intermediate with established hazards, including acute oral toxicity, skin and eye irritation, and respiratory irritation. While specific, publicly available toxicological studies detailing the dose-response relationships for this compound are lacking, the GHS classifications provide a clear directive for safe handling. Researchers, scientists, and drug development professionals must adhere to stringent safety protocols, including the use of appropriate personal protective equipment and engineering controls, to mitigate the risks

associated with its use. The standardized protocols outlined in this guide provide a framework for understanding how such hazard classifications are typically derived.

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